molecular formula C12H7Cl2NO B1421730 5-(3-Chlorobenzoyl)-2-chloropyridine CAS No. 1187168-11-1

5-(3-Chlorobenzoyl)-2-chloropyridine

Cat. No.: B1421730
CAS No.: 1187168-11-1
M. Wt: 252.09 g/mol
InChI Key: XTEHBOZQORDTAQ-UHFFFAOYSA-N
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Description

5-(3-Chlorobenzoyl)-2-chloropyridine is an organic compound that belongs to the class of chlorinated pyridines It is characterized by the presence of a chlorobenzoyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorobenzoyl)-2-chloropyridine typically involves the reaction of 3-chlorobenzoyl chloride with 2-chloropyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as quaternary phosphonium salts, can also enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chlorobenzoyl)-2-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of dechlorinated or partially dechlorinated products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

5-(3-Chlorobenzoyl)-2-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chlorobenzoyl)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 3-Chlorobenzoyl chloride
  • 2-Chloropyridine
  • 3,5-Dichlorobenzoyl chloride

Comparison: 5-(3-Chlorobenzoyl)-2-chloropyridine is unique due to the presence of both a chlorobenzoyl group and a chloropyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components. For example, while 3-chlorobenzoyl chloride is primarily used in acylation reactions, this compound can undergo both acylation and nucleophilic substitution reactions, making it more versatile .

Properties

IUPAC Name

(3-chlorophenyl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-10-3-1-2-8(6-10)12(16)9-4-5-11(14)15-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEHBOZQORDTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242287
Record name (3-Chlorophenyl)(6-chloro-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-11-1
Record name (3-Chlorophenyl)(6-chloro-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(6-chloro-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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